molecular formula C22H15N3O3 B302082 N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B302082
M. Wt: 369.4 g/mol
InChI Key: DVNBONTXQUVBEW-ZVHZXABRSA-N
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Description

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C22H15N3O3 and a molar mass of 369.3728 g/mol . This compound is known for its unique structure, which includes a naphthofuran core and a benzylidene group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of 2-(cyanomethoxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents, depending on the specific substitution reaction, such as halogens for halogenation or acids for esterification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan-2-carbohydrazide: Shares the naphthofuran core but lacks the benzylidene group.

    2-(cyanomethoxy)benzaldehyde: Contains the cyanomethoxy and benzylidene groups but lacks the naphthofuran core.

Uniqueness

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combination of a naphthofuran core and a benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-[2-(cyanomethoxy)phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H15N3O3/c23-11-12-27-19-8-4-2-6-16(19)14-24-25-22(26)21-13-18-17-7-3-1-5-15(17)9-10-20(18)28-21/h1-10,13-14H,12H2,(H,25,26)/b24-14+

InChI Key

DVNBONTXQUVBEW-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=CC=C4OCC#N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC#N

Origin of Product

United States

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